N-((1-phenyl-1H-tetrazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide
Description
N-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)METHYL]-2-(THIOPHEN-2-YL)ACETAMIDE is a synthetic organic compound that features a tetrazole ring and a thiophene ring The tetrazole ring is known for its stability and biological activity, while the thiophene ring is a sulfur-containing heterocycle that is often found in pharmaceuticals and agrochemicals
Properties
Molecular Formula |
C14H13N5OS |
|---|---|
Molecular Weight |
299.35 g/mol |
IUPAC Name |
N-[(1-phenyltetrazol-5-yl)methyl]-2-thiophen-2-ylacetamide |
InChI |
InChI=1S/C14H13N5OS/c20-14(9-12-7-4-8-21-12)15-10-13-16-17-18-19(13)11-5-2-1-3-6-11/h1-8H,9-10H2,(H,15,20) |
InChI Key |
PXVQMWMCWDUJAO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)CC3=CC=CS3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)METHYL]-2-(THIOPHEN-2-YL)ACETAMIDE typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized using a click chemistry approach, which involves the cycloaddition of sodium azide with organic nitriles under neutral conditions and microwave heating.
Attachment of the Phenyl Group: The phenyl group is introduced through a substitution reaction, where a suitable phenyl halide reacts with the tetrazole intermediate.
Formation of the Thiophene Ring: The thiophene ring is synthesized separately and then attached to the tetrazole-phenyl intermediate through a coupling reaction.
Acetamide Formation:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)METHYL]-2-(THIOPHEN-2-YL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The tetrazole ring can undergo nucleophilic substitution reactions, where the phenyl group can be replaced with other substituents using suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted tetrazole derivatives.
Scientific Research Applications
N-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)METHYL]-2-(THIOPHEN-2-YL)ACETAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)METHYL]-2-(THIOPHEN-2-YL)ACETAMIDE involves its interaction with biological targets such as enzymes and receptors. The tetrazole ring can act as a bioisostere of carboxylic acids, allowing it to bind to active sites of enzymes and inhibit their activity. The thiophene ring can enhance the compound’s lipophilicity, facilitating its penetration through cell membranes and increasing its bioavailability .
Comparison with Similar Compounds
Similar Compounds
5-Phenyl-1H-tetrazole: Similar in structure but lacks the thiophene and acetamide groups.
2-(Thiophen-2-yl)acetamide: Contains the thiophene and acetamide groups but lacks the tetrazole ring.
1-Phenyl-1H-tetrazole-5-thiol: Contains a thiol group instead of the thiophene ring.
Uniqueness
N-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)METHYL]-2-(THIOPHEN-2-YL)ACETAMIDE is unique due to the presence of both the tetrazole and thiophene rings, which confer distinct electronic and biological properties. The combination of these rings in a single molecule enhances its potential for diverse applications in medicinal chemistry and material science .
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